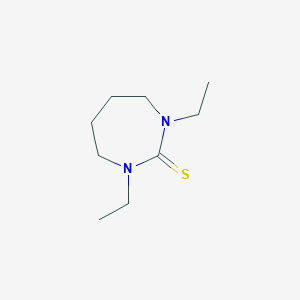
1,3-Diethyl-1,3-diazepane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. It belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a thione group (C=S) in the structure makes it an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1,3-diazepane-2-thione can be synthesized through several methods. One common method involves the reaction of diethylamine with carbon disulfide in the presence of a base, followed by cyclization with formaldehyde. The reaction conditions typically involve:
Temperature: Room temperature to 100°C
Solvent: Anhydrous acetone or ethanol
Catalysts: Sodium acetate or other bases
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl-1,3-diazepane-2-thione undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like KMnO4 or OsO4
Reduction: Reaction with reducing agents like LiAlH4 or NaBH4
Substitution: Reaction with electrophiles such as alkyl halides
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products
The major products formed from these reactions include various substituted diazepanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-1,3-diazepane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. The compound can also undergo nucleophilic attack, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diazepane-2-thione
- 1,3-Dithiolane-2-thione
- 1,3-Dithiane-2-thione
Uniqueness
1,3-Diethyl-1,3-diazepane-2-thione is unique due to the presence of two ethyl groups, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its non-ethylated counterparts.
Eigenschaften
CAS-Nummer |
89863-05-8 |
|---|---|
Molekularformel |
C9H18N2S |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
1,3-diethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C9H18N2S/c1-3-10-7-5-6-8-11(4-2)9(10)12/h3-8H2,1-2H3 |
InChI-Schlüssel |
OKPONXKBENPHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCN(C1=S)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
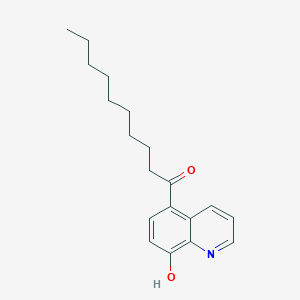
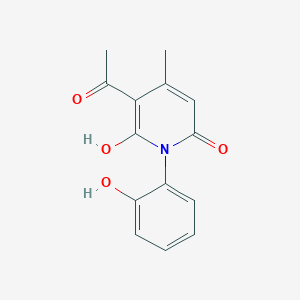
![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
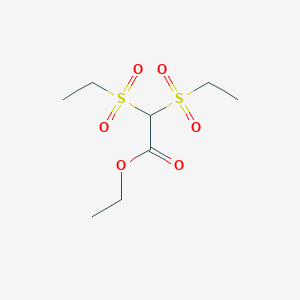
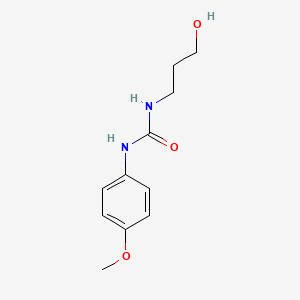
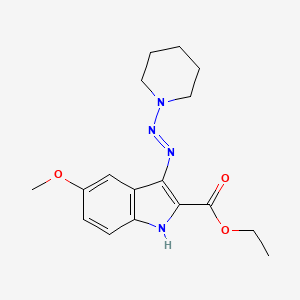
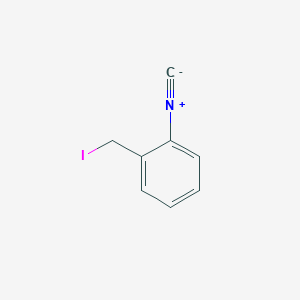
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)
